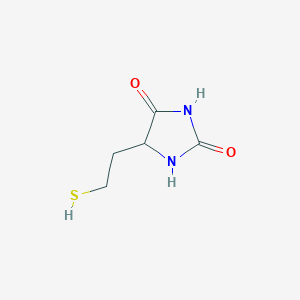

5-(2-Sulfanylethyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-sulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-4-3(1-2-10)6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOASRCFWDKGPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Imidazolidine 2,4 Dione Derivatives

Established Reaction Pathways for Imidazolidine-2,4-dione Ring Formation

The formation of the hydantoin (B18101) ring can be accomplished through several reliable methods, including classical multicomponent reactions and cyclization strategies involving amino acids or urea-based starting materials.

Bucherer-Bergs Reaction: This multicomponent reaction is a cornerstone for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubsrrjournals.com It typically involves heating an aldehyde or a ketone with potassium cyanide and ammonium (B1175870) carbonate in an aqueous or alcoholic solvent. encyclopedia.pubalfa-chemistry.com The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement steps yield the final hydantoin product. wikipedia.org This method is highly versatile and works well for a range of aliphatic and aromatic carbonyl compounds. encyclopedia.pub

The proposed mechanism involves the addition of cyanide to the carbonyl compound to form a hydroxynitrile. Ammonia, released from the ammonium carbonate, reacts with the hydroxynitrile in an SN2 reaction to produce an aminonitrile. The amino group then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), leading to a cyano-containing carbamic acid. This intermediate undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges to the more stable 5,5-disubstituted hydantoin. alfa-chemistry.comwikipedia.org

Urech Reaction: The Urech hydantoin synthesis provides a direct route to hydantoins from α-amino acids. wikipedia.orgchemeurope.com In this method, an amino acid is treated with potassium cyanate (B1221674) and an acid, such as hydrochloric acid. wikipedia.orgresearchgate.net The reaction is believed to proceed through the formation of an intermediate hydantoic acid (an α-ureido acid), which then cyclizes under acidic conditions to form the hydantoin ring. researchgate.net This pathway is particularly useful for creating 5-monosubstituted hydantoins where the substituent is derived from the side chain of the starting amino acid. researchgate.net For the synthesis of the titular compound, 5-(2-Sulfanylethyl)imidazolidine-2,4-dione, the corresponding α-amino acid, methionine, would be the logical starting material for this reaction.

| Reaction | Starting Materials | Key Reagents | Product Type |

| Bucherer-Bergs | Aldehyde or Ketone | KCN, (NH₄)₂CO₃ | 5-substituted or 5,5-disubstituted hydantoins |

| Urech | α-Amino Acid | KOCN, HCl | 5-monosubstituted hydantoins |

Beyond the Urech reaction, α-amino acids and their derivatives are common precursors for hydantoin synthesis. A widely used method involves the reaction of α-amino acid esters with isocyanates. This pathway proceeds via a condensation/cyclization domino process to yield N,N'-disubstituted hydantoins under mild conditions. nih.govacs.org The α-carbon of the amino acid becomes the C5 carbon of the resulting hydantoin ring. researchgate.net

Similarly, reacting free α-amino acids with phenyl isocyanate or phenyl isothiocyanate, followed by acid-catalyzed cyclization, is an effective method for producing N-3 and C-5 substituted imidazolidine-2,4-diones and their thio-analogs. nih.govresearchgate.netnih.gov This two-step process first forms a ureido or thioureido acid intermediate, which is then cyclized with strong acid to furnish the final heterocyclic product. nih.gov

Urea (B33335) and its derivatives serve as fundamental building blocks for constructing the imidazolidine-2,4-dione ring. One approach involves the reaction of urea with glyoxylic acid and a phenolic compound in an acidic medium to prepare 5-aryl hydantoins. nih.gov Another strategy is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be highly regioselective, leading to five-membered cyclic ureas under ambient conditions. acs.org

Furthermore, N-(2,2-dialkoxyethyl)ureas can undergo acid-catalyzed reaction with aromatic C-nucleophiles, which involves an intramolecular cyclization to form an iminium cation intermediate that is then trapped by the nucleophile to yield 4-substituted imidazolidin-2-ones with excellent regioselectivity. nih.gov The cyclization of diamines with a carbonylating agent like carbonyldiimidazole (CDI) is another efficient route to the imidazolidin-2-one core structure. mdpi.com

Strategies for Regioselective Substitution at the C5 Position of Imidazolidine-2,4-dione

Introducing substituents specifically at the C5 position is crucial for tuning the properties of hydantoin derivatives. While methods like the Bucherer-Bergs reaction install these substituents during ring formation, other strategies modify a pre-formed hydantoin ring.

The Knoevenagel condensation is a powerful tool for C-C bond formation at the C5 position of the hydantoin ring. wikipedia.org This reaction involves the condensation of an active hydrogen compound—in this case, the methylene (B1212753) group at C5 of imidazolidine-2,4-dione—with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amino acid. aston.ac.uknih.gov The product is a 5-arylidene or 5-alkylidene-imidazolidine-2,4-dione, featuring an exocyclic double bond at the C5 position. nih.gov

These 5-ylidene derivatives are valuable intermediates for further functionalization. A key post-condensation modification is the reduction of the exocyclic double bond. This step converts the 5-ylidene group into a 5-alkyl or 5-aralkyl substituent, providing a two-step method for introducing saturated side chains at the C5 position.

| Step | Reaction Type | Reactants | Product |

| 1 | Knoevenagel Condensation | Imidazolidine-2,4-dione, Aldehyde/Ketone | 5-Ylidene-imidazolidine-2,4-dione |

| 2 | Reduction (Modification) | 5-Ylidene-imidazolidine-2,4-dione | 5-Alkyl-imidazolidine-2,4-dione |

As previously noted, the Bucherer-Bergs reaction is a primary method for directly introducing one or two alkyl side chains at the C5 position by starting with the corresponding aldehyde or ketone. wikipedia.org This one-pot synthesis is highly efficient for creating a diverse library of 5,5'-disubstituted hydantoins. researchgate.netceon.rs

The Knoevenagel condensation followed by reduction represents a versatile two-step alternative for introducing a single alkyl or aralkyl side chain. This approach is particularly useful when the required aldehyde for the condensation is readily available. The synthesis of various 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives, which are structurally analogous to hydantoins, exemplifies this strategy. nih.gov The initial condensation with an aldehyde forms the C5-benzylidene intermediate, which can then be further modified. nih.gov

Stereoselective and Asymmetric Synthesis at C5

The stereochemistry at the C5 position of the imidazolidine-2,4-dione (also known as hydantoin) ring is crucial for the biological activity of many of its derivatives. Consequently, significant research has been dedicated to developing stereoselective and asymmetric synthetic methods to control this chiral center.

One prominent strategy is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. researchgate.netacs.org This approach involves the use of a chiral catalyst to selectively add hydrogen across the exocyclic double bond, thereby establishing the stereocenter at C5 with high enantioselectivity. For instance, Rhodium complexes with chiral phosphine (B1218219) ligands, such as f-spiroPhos, have been successfully employed under mild conditions to achieve high enantiomeric excess (up to 99.9% ee). acs.org

Another effective method is the chiral acid-catalyzed condensation of glyoxals and ureas. rsc.org This single-step process utilizes a chiral phosphoric acid as a catalyst to induce enantioselectivity during the formation of the hydantoin ring. rsc.org Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, leading to 5-monosubstituted hydantoins in high yields and excellent enantiomeric ratios (up to 98:2 e.r.). rsc.org

The Biltz synthesis , which involves the condensation of a 1,2-diketone with a urea or thiourea (B124793), provides a direct route to 5,5-disubstituted hydantoins and thiohydantoins. While historically challenging to control stereochemically, recent advancements have demonstrated enantioselective catalytic versions of the Biltz synthesis, affording products with high stereo- and regio-control. researchgate.net

These methods represent key approaches to installing chirality at the C5 position, a critical step for synthesizing enantiomerically pure 5-substituted hydantoin derivatives.

Methods for Functionalization at the Ring Nitrogen Atoms (N1 and N3)

The nitrogen atoms at the N1 and N3 positions of the imidazolidine-2,4-dione ring are nucleophilic and can be readily functionalized through various reactions, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the hydantoin scaffold. N-alkylation typically involves the reaction of the hydantoin with an alkyl halide in the presence of a base. arkat-usa.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N1 vs. N3). While methods for the N-alkylation of the related thiazolidine-2,4-dione scaffold often require converting the heterocycle into its salt form with a strong base before reacting with an alkyl halide, more recent one-step procedures utilize milder bases like triethylamine (B128534) at room temperature, offering high yields and exclusivity for N-alkylated products. arkat-usa.org

N-acylation introduces an acyl group onto the ring nitrogens, typically by reacting the hydantoin with an acyl chloride or anhydride. nih.govnih.gov These reactions can be performed on either N-unsubstituted or N-monosubstituted hydantoins. In the case of imidazolidine-2-thione, a related scaffold, the reaction with Vilsmeier adducts (generated from DMF and acyl chlorides) can lead to either mono- or di-acylated products, depending on the nature of the acyl chloride. nih.gov

The following table summarizes typical conditions for these functionalization reactions.

| Reaction Type | Reagents | Base/Catalyst | Solvent | Typical Conditions | Ref |

| N-Alkylation | Alkyl Bromide | Triethylamine | N/A (Solvent) | Room Temperature, 2h | arkat-usa.org |

| N-Acylation | Acyl Chloride | Pyridine or TEA | DMF | Varies | nih.gov |

| N-Acylation | Acyl Chloride | Et3N | CH3CN | Room Temperature, 1-6h | nih.gov |

Application of Phase-Transfer Catalysis in N-Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. mdpi.com In the context of N-substitution of imidazolidine-2,4-diones, PTC can significantly enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. rsc.org

The catalyst, often a quaternary ammonium or phosphonium (B103445) salt (an "onium salt"), transports an anionic nucleophile from the aqueous or solid phase into the organic phase where it can react with the substrate. mdpi.comed.ac.uk This avoids the need for harsh, anhydrous conditions or the use of strong, expensive bases. For N-alkylation, a phase-transfer catalyst can facilitate the deprotonation of the hydantoin N-H by a solid or aqueous base (like NaOH or K2CO3) and transfer the resulting hydantoin anion into the organic phase to react with an alkyl halide.

Recent developments have seen the rise of synergistic PTC systems, such as combining a chiral hydrogen bond donor catalyst with an onium salt. This "synergistic hydrogen bonding phase-transfer catalysis" (S-HBPTC) has been effectively used in asymmetric nucleophilic substitution reactions, showcasing the potential for controlling stereochemistry while facilitating the reaction. ed.ac.uk

Synthetic Pathways for Incorporating Sulfanylalkyl Moieties onto Heterocyclic Systems

The incorporation of a sulfanylalkyl group, such as the 2-sulfanylethyl moiety in the target compound, is a key synthetic challenge. Various methods exist for forming carbon-sulfur bonds and introducing such functional groups onto heterocyclic frameworks. nih.govnih.gov

Direct Thiolation and Sulfanylalkyl Chain Introduction

Direct thiolation involves the formation of a C-S bond directly on the heterocyclic ring. While direct C-H activation and functionalization of heterocycles like thiophenes have been extensively studied, applying this to the C5 position of a hydantoin is less common. mdpi.comimperial.ac.uk

A more plausible approach for introducing a sulfanylalkyl chain involves the reaction of a C5-functionalized hydantoin with a suitable sulfur-containing nucleophile. For example, a hydantoin bearing a leaving group at the terminus of a C5-ethyl substituent (e.g., 5-(2-bromoethyl)imidazolidine-2,4-dione) could undergo nucleophilic substitution with a thiol source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis.

Alternatively, Michael addition of a thiol to a 5-vinylhydantoin precursor represents a viable route for creating the C-S bond at the desired position.

Reduction of Precursor Disulfides or Sulfonyl Compounds

An indirect but highly effective method for obtaining the target thiol involves the synthesis of a more stable precursor, such as a disulfide or a sulfonyl compound, followed by a final reduction step. This strategy is often preferred as thiols can be sensitive to oxidation. nih.govyoutube.com

Reduction of Disulfides: A common precursor is the corresponding disulfide, 5,5'-(dithiodiethane-2,1-diyl)bis(imidazolidine-2,4-dione). This disulfide can be cleaved to yield two molecules of the desired thiol. A variety of reducing agents are available for this transformation. nih.gov

Thiol-based reductants: Dithiothreitol (DTT) and 2-mercaptoethanol (B42355) (ME) are classic reagents that work via thiol-disulfide exchange. nih.gov

Phosphine-based reductants: Tris(2-carboxyethyl)phosphine (TCEP) is a widely used, odorless, and water-soluble reducing agent that is highly specific for disulfides. nih.gov

Other methods: Reagents such as sodium borohydride (B1222165) (NaBH₄) and magnesium metal in methanol (B129727) have also been reported for the efficient reduction of disulfides to thiols. nih.govtandfonline.com

The general mechanism for disulfide reduction is the cleavage of the S-S bond to form two S-H bonds.

The following table summarizes common methods for disulfide reduction.

By employing these established synthetic methodologies, researchers can access this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Proposed and Established Synthetic Routes to this compound

The synthesis of this compound, a substituted hydantoin, involves a multistep process that can be conceptually divided into three main stages: the preparation of a suitable precursor molecule containing the key sulfanylalkyl moiety, the formation of the core imidazolidine-2,4-dione heterocyclic ring system, and the subsequent functionalization of the sulfanyl (B85325) group if required. While a specific, dedicated synthetic protocol for this exact molecule is not extensively documented in readily available literature, its synthesis can be proposed based on well-established methodologies in heterocyclic and sulfur chemistry.

Design and Synthesis of Precursor Molecules Bearing the Sulfanylalkyl Moiety

The critical precursor for the synthesis of the target hydantoin is an aldehyde bearing a 2-sulfanylethyl group at the beta-position, namely 3-sulfanylpropanal. The synthesis of this aldehyde is not trivial due to the reactivity of both the thiol and aldehyde functional groups. A plausible synthetic strategy would involve the use of a protected thiol equivalent to prevent unwanted side reactions during the introduction of the aldehyde functionality.

One common approach is the Michael addition of a thiol or its protected form to an α,β-unsaturated aldehyde, such as acrolein. The direct use of hydrogen sulfide (B99878) or a simple thiol like ethanethiol (B150549) under basic conditions can lead to the desired thioether. For instance, the synthesis of 3-(methylthio)propionaldehyde (B105701) is achieved by the reaction of acrolein with methyl mercaptan. mdpi.com A similar strategy could be envisioned using a protected thiol, such as trityl mercaptan, to introduce the sulfanyl group, followed by deprotection.

Alternatively, a more controlled approach would involve the synthesis of a thioacetal of acrolein, followed by Michael addition of a sulfur nucleophile. The thioacetal would serve to protect the aldehyde functionality during the addition reaction. Subsequent deprotection of the thioacetal would then yield the desired 3-sulfanylpropanal. The formation of thioacetals from aldehydes is a well-established reaction, typically catalyzed by a Lewis or Brønsted acid. wikipedia.orgorganic-chemistry.org Deprotection can be achieved under various conditions, including the use of metal salts or oxidizing agents. nih.govsci-hub.seresearchgate.netgoogle.com

A proposed synthetic route to 3-sulfanylpropanal is outlined below:

Scheme 1: Proposed Synthesis of 3-Sulfanylpropanal

Protection of Acrolein: Reaction of acrolein with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the corresponding 1,3-dithiane.

Michael Addition: The resulting α,β-unsaturated thioacetal can then undergo a Michael addition with a suitable sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the sulfanyl group at the 3-position.

Deprotection: The final step would involve the deprotection of the dithiane to regenerate the aldehyde functionality. This can be achieved using various reagents, such as mercuric chloride and calcium carbonate, or milder, more environmentally benign methods.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Acrolein, 1,3-Propanedithiol | BF₃·OEt₂, CH₂Cl₂ | 2-(prop-2-en-1-yl)-1,3-dithiane |

| 2 | 2-(prop-2-en-1-yl)-1,3-dithiane | NaSH, Ethanol | 2-(3-sulfanylpropyl)-1,3-dithiane |

| 3 | 2-(3-sulfanylpropyl)-1,3-dithiane | HgCl₂, CaCO₃, aq. CH₃CN | 3-Sulfanylpropanal |

Optimized Conditions for Ring Closure Reactions to Form the Imidazolidine-2,4-dione Core

The formation of the imidazolidine-2,4-dione (hydantoin) ring from an aldehyde precursor is most commonly achieved through the Bucherer-Bergs reaction. wikipedia.orgnih.govencyclopedia.pubnih.govalfa-chemistry.comchem-station.com This multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate in a suitable solvent, typically aqueous ethanol. wikipedia.orgencyclopedia.pub

The direct application of the Bucherer-Bergs reaction to 3-sulfanylpropanal presents a potential challenge due to the presence of the free thiol group, which is nucleophilic and could potentially interfere with the reaction under the basic conditions employed. A more robust strategy would be to utilize a precursor with a protected sulfanyl group, such as a thioether (e.g., 3-(methylthio)propanal). The thioether is generally more stable under the reaction conditions.

The general mechanism of the Bucherer-Bergs reaction involves the initial formation of an aminonitrile from the aldehyde, ammonia (from ammonium carbonate), and cyanide. This is followed by reaction with carbon dioxide (also from ammonium carbonate) and subsequent intramolecular cyclization to form the hydantoin ring. wikipedia.org

Proposed Optimized Conditions for the Bucherer-Bergs Reaction:

| Parameter | Proposed Condition | Rationale |

| Aldehyde Precursor | 3-(Methylthio)propanal | The thioether is more stable than the free thiol under the basic reaction conditions, preventing potential side reactions. |

| Reagents | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | Standard and effective reagents for the Bucherer-Bergs synthesis. wikipedia.orgalfa-chemistry.com |

| Solvent | 50% Aqueous Ethanol | A commonly used and effective solvent for the Bucherer-Bergs reaction, facilitating the dissolution of both organic and inorganic reactants. wikipedia.org |

| Temperature | 60-70 °C | Sufficient to promote the reaction without significant decomposition of reactants or products. encyclopedia.pub |

| Reaction Time | 4-8 hours | A typical timeframe for the completion of the Bucherer-Bergs reaction. |

Following the successful cyclization to form 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a subsequent demethylation step would be required to yield the target compound with the free sulfanyl group.

Post-Cyclization Functionalization of the Sulfanyl Moiety

Once this compound is synthesized, the sulfanyl moiety offers a reactive handle for further functionalization, allowing for the creation of a library of derivatives with potentially diverse properties. The primary reactions of the thiol group are S-alkylation and oxidation.

S-Alkylation:

The sulfur atom in the sulfanyl group is nucleophilic and can readily undergo alkylation with various electrophiles, such as alkyl halides. This reaction is analogous to the S-alkylation of thiohydantoins, which has been shown to occur selectively at the sulfur atom. jchemrev.comtandfonline.comjchemrev.comresearchgate.nettandfonline.com The reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Table of Proposed S-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Potassium Carbonate | Acetonitrile | 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione |

| Benzyl (B1604629) Bromide | Sodium Ethoxide | Ethanol | 5-(2-(Benzylthio)ethyl)imidazolidine-2,4-dione |

| Ethyl Bromoacetate | Triethylamine | Dichloromethane | Ethyl 2-((2-(2,5-dioxoimidazolidin-4-yl)ethyl)thio)acetate |

Oxidation:

The sulfanyl group can be oxidized to various oxidation states, most notably to a sulfonic acid. This transformation can be achieved using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting sulfonic acid derivative would have significantly different physicochemical properties, including increased water solubility.

Table of Proposed Oxidation Reactions:

| Oxidizing Agent | Conditions | Product |

| Hydrogen Peroxide (30%) | Acetic Acid, reflux | 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonic acid |

| Potassium Permanganate | Aqueous solution, room temperature | 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonic acid |

These post-cyclization functionalization strategies provide a versatile platform for modifying the structure of this compound and exploring the structure-activity relationships of its derivatives.

Chemical Transformations and Reactivity of Imidazolidine 2,4 Dione Derivatives

Fundamental Reactivity of the Imidazolidine-2,4-dione Ring System

The chemical behavior of the imidazolidine-2,4-dione ring is characterized by the interplay of its amide and imide functionalities, making it susceptible to both nucleophilic and electrophilic attacks at various positions. All positions within the hydantoin (B18101) ring system are chemically reactive and can be functionalized by a variety of nucleophiles or electrophiles. thieme-connect.de

Nucleophilic and Electrophilic Attack on the Ring Nitrogens and Carbons

The hydantoin ring possesses two nitrogen atoms, N1 and N3, which can act as nucleophiles. The N3-H is more acidic (pKa ≈ 9.0) than the N1-H due to the presence of two adjacent carbonyl groups. canterbury.ac.nz Consequently, deprotonation and subsequent alkylation or acylation reactions typically occur preferentially at the N3 position under basic conditions. canterbury.ac.nz Selective alkylation at the N1 position often requires harsher conditions, such as the use of sodium hydride in DMF, or a protection-deprotection strategy. canterbury.ac.nz For instance, direct N1-selective alkylation of hydantoins like phenytoin (B1677684) has been achieved using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). researchgate.net Copper-catalyzed N-3 arylation of hydantoins using diaryliodonium salts has also been reported as a general method. nih.gov

The carbonyl carbons at C2 and C4 are electrophilic centers and are susceptible to nucleophilic attack, which often leads to ring-opening reactions, as discussed in the following section. The C5 position can also exhibit reactivity. For instance, the C5 position in hydantoins can act as a reactive methylene (B1212753) group, making it suitable for base-catalyzed Knoevenagel condensation reactions with aldehydes to form 5-alkylidenehydantoins. thieme-connect.de

Hydrolytic Stability and Ring-Opening Reactions (excluding biological decomposition in human body)

The hydrolytic stability of the imidazolidine-2,4-dione ring is a critical aspect of its chemistry. The ring can be opened under both acidic and basic conditions. The final products of hydrolysis are typically α-amino acids, formed via an intermediate ureido or thioureido acid. thieme-connect.de

Under alkaline conditions, the hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids has been studied. In strongly alkaline media (pH > 11.5), an unreactive anion is formed through ionization. researchgate.net In milder alkaline conditions (pH < 11.5), the reaction rate shows a first-order dependence on the hydroxide (B78521) ion concentration, suggesting a rate-determining attack of the hydroxide ion. researchgate.net Base-catalyzed hydrolysis of 5-substituted 1-acyl-2-thiohydantoins also proceeds after ionization at the N3 position. semanticscholar.org

Acid-catalyzed hydrolysis of hydantoins is also a common ring-opening reaction. For example, refluxing with hydrochloric acid can lead to the formation of the corresponding amino acid. researchgate.net The hydrolysis of iminohydantoins, which share a similar ring structure, has been shown to proceed under acidic conditions to yield hydantoins. nih.govresearchgate.net The mechanism is believed to involve the formation of a tetrahedral intermediate. nih.govjchemrev.com The rate of hydrolysis can be influenced by substitution on the ring. jchemrev.com

Reactions Involving the C5-Sulfanylalkyl Substituent

The presence of a sulfanylethyl group at the C5 position introduces a new reactive center to the imidazolidine-2,4-dione molecule. The thiol group is known for its susceptibility to oxidation, its nucleophilicity, and its ability to coordinate with metal ions.

Oxidation Reactions of the Thiol Group to Sulfoxides, Sulfones, and Disulfides

In a related context, the synthesis of 5-arylidene thiohydantoins has been achieved through a sequential sulfonylation/desulfination reaction of 5-benzylthiohydantoin with arylsulfonyl chlorides. nih.gov This indicates that the sulfur atom in the C5 substituent is reactive towards electrophilic reagents that can lead to oxidized sulfur species.

Alkylation and Acylation of the Sulfanyl (B85325) Moiety

The sulfur atom of the thiol group is a soft nucleophile and can readily undergo alkylation and acylation reactions. S-alkylation of related 2-thiohydantoin (B1682308) derivatives is a common reaction. For instance, 2-alkylthio-3-alkyl-5-phenylmethylidene-4H-imidazol-4-ones have been synthesized by the S-alkylation of the corresponding 2-thioxo-4-imidazolidinones. researchgate.net Similarly, a practical method for preparing (5Z)-2-alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-ones involves a regioselective S-alkylation step. nih.gov These examples demonstrate the high nucleophilicity of the sulfur atom in the thiohydantoin system, which is analogous to the sulfanyl group in 5-(2-Sulfanylethyl)imidazolidine-2,4-dione.

Acylation of the sulfanyl moiety would proceed through a similar nucleophilic attack on an acylating agent, such as an acyl chloride or anhydride, to form a thioester. While direct examples on C5-sulfanylalkyl hydantoins are scarce, the inherent reactivity of thiols suggests this transformation is feasible.

Reactivity at the Imidic and Carbonyl Functions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring possesses two imidic nitrogen atoms (N-1 and N-3) and two carbonyl groups (C-2 and C-4), which are the primary sites for chemical modifications. The reactivity at these positions is influenced by the electronic environment within the ring and the nature of the substituents.

Reactivity of the Imidic Nitrogen Atoms (N-1 and N-3):

The nitrogen atoms at positions 1 and 3 of the hydantoin ring are nucleophilic and can undergo various substitution reactions. The N-3 proton is generally more acidic than the N-1 proton due to the inductive effect of the two adjacent carbonyl groups. thieme-connect.de This difference in acidity dictates the regioselectivity of many reactions.

Alkylation: Alkylation of the hydantoin ring typically occurs at the N-3 position under mild basic conditions, such as in the presence of potassium carbonate. thieme-connect.de Stronger bases, like sodium hydride, are often required to achieve alkylation at the N-1 position, which may also lead to disubstituted products. thieme-connect.dersc.org The choice of solvent and alkylating agent can also influence the outcome of the reaction.

Acylation: Similar to alkylation, acylation reactions, such as with acyl chlorides, preferentially occur at the more nucleophilic N-3 position. researchgate.net Introduction of an acyl group at N-3 can increase the chemical reactivity of the hydantoin ring. researchgate.net

Mannich Reaction: The imidic protons can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton-containing compound. thieme-connect.de

Mitsunobu Reaction: The Mitsunobu reaction provides another route for the N-alkylation of the hydantoin ring. thieme-connect.de

The following table summarizes the typical conditions for the N-alkylation of the imidazolidine-2,4-dione ring.

| Position | Reagents and Conditions | Product Type |

| N-3 | Alkyl halide, mild base (e.g., K₂CO₃) | N-3 substituted |

| N-1 | Alkyl halide, strong base (e.g., NaH) in DMF | N-1 substituted |

| N-1, N-3 | Alkyl halide, strong base (e.g., NaH) in DMF (excess reagent) | N-1, N-3 disubstituted |

Reactivity of the Carbonyl Functions (C-2 and C-4):

The carbonyl groups at the C-2 and C-4 positions are susceptible to nucleophilic attack. However, their reactivity is generally lower than that of acyclic ketones due to resonance stabilization within the ring.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.orgyoutube.com The reduction of aldehydes and ketones to alcohols is a common transformation in organic synthesis. libretexts.orgyoutube.com

Thionation: The carbonyl groups can be converted to thiocarbonyl groups to form thiohydantoins. Lawesson's reagent is a common reagent used for this transformation, which can lead to the formation of 2-thiohydantoins, 4-thiohydantoins, or 2,4-dithiohydantoins. jchemrev.comresearchgate.net Thiohydantoins can also be synthesized by reacting α-amino acids with thiourea (B124793). nih.gov

Condensation Reactions: The C-4 carbonyl group, being adjacent to the active methylene group at C-5, can influence the reactivity of this position. The C-5 position is a suitable site for base-catalyzed Knoevenagel condensation reactions with aldehydes. thieme-connect.desemanticscholar.orgresearchgate.net

The reactivity of the carbonyl groups is a key aspect in the synthesis of various hydantoin analogs with modified properties.

Derivatization Strategies for Imidazolidine-2,4-dione Analogues of this compound

The presence of a 5-(2-sulfanylethyl) substituent in the imidazolidine-2,4-dione ring introduces an additional reactive site—the thiol group—which, along with the hydantoin ring itself, can be targeted for various derivatization strategies. These modifications are aimed at creating analogues with altered physicochemical properties and biological activities.

Modification of the Hydantoin Ring:

The derivatization of the hydantoin ring in analogues of this compound would follow the general reactivity patterns of 5-substituted hydantoins.

N-Alkylation and N-Acylation: The imidic nitrogens at N-1 and N-3 can be alkylated or acylated to introduce a variety of functional groups. thieme-connect.dersc.org Care must be taken to choose reaction conditions that are compatible with the free thiol group in the side chain. Protection of the thiol group may be necessary in some cases to prevent undesired side reactions.

Modification at C-5: While the C-5 position is already substituted, further modifications might be possible depending on the desired outcome. For instance, if the starting material is a 5-methylene hydantoin, addition reactions to the double bond could be employed to introduce the sulfanylethyl group or other functionalities. mdpi.com

Modification of the 2-Sulfanylethyl Side Chain:

The thiol group in the side chain is a highly nucleophilic and reactive functional group, offering numerous possibilities for derivatization.

S-Alkylation: The thiol group can be readily alkylated with various alkyl halides to form thioethers. This reaction is typically carried out under basic conditions.

S-Acylation: Reaction with acyl chlorides or anhydrides will yield thioesters.

Michael Addition: The thiol group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Disulfide Formation: Oxidation of the thiol group can lead to the formation of a disulfide bond, allowing for the dimerization of the molecule or conjugation with other thiol-containing molecules.

The following table outlines potential derivatization strategies for analogues of this compound.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| N-1 / N-3 | Alkylation | Alkyl halides, base | N-Alkyl |

| N-1 / N-3 | Acylation | Acyl chlorides, anhydrides | N-Acyl |

| Thiol (Side Chain) | S-Alkylation | Alkyl halides, base | Thioether |

| Thiol (Side Chain) | S-Acylation | Acyl chlorides, anhydrides | Thioester |

| Thiol (Side Chain) | Michael Addition | α,β-Unsaturated carbonyls | Thioether |

| Thiol (Side Chain) | Oxidation | Mild oxidizing agents | Disulfide |

The selective modification of either the hydantoin ring or the sulfanylethyl side chain allows for the systematic development of a library of compounds for further investigation. The choice of derivatization strategy will depend on the specific properties desired in the final analogues.

Advanced Spectroscopic and Structural Characterization of Imidazolidine 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of imidazolidine-2,4-dione derivatives. Through the application of one- and two-dimensional NMR experiments, a detailed picture of the atomic arrangement within the molecule can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively. For 5-(2-Sulfanylethyl)imidazolidine-2,4-dione, the expected chemical shifts can be predicted based on the analysis of related structures.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the imidazolidine-2,4-dione core and the 2-sulfanylethyl side chain. The protons on the ethyl group will likely appear as triplets, a result of coupling with adjacent methylene (B1212753) protons. The proton at the C5 position of the imidazolidine (B613845) ring is expected to be a singlet. mdpi.comnih.gov The NH protons of the imidazolidine ring typically present as broad singlets. mdpi.comnih.gov

In the ¹³C NMR spectrum, the carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to resonate at the downfield region of the spectrum. nih.gov The C5 carbon, being adjacent to two nitrogen atoms, will also have a characteristic chemical shift. nih.gov The carbons of the 2-sulfanylethyl side chain will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (Imidazolidine) | Broad singlet | - |

| C5-H | Singlet | ~60 |

| -CH₂-S | Triplet | ~30-40 |

| S-CH₂- | Triplet | ~25-35 |

| C2 (C=O) | - | ~170-180 |

| C4 (C=O) | - | ~155-165 |

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. emerypharma.com For this compound, COSY would show correlations between the protons of the ethyl group in the side chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. slideshare.net This technique is vital for establishing the connectivity across the entire molecule, for instance, linking the 2-sulfanylethyl side chain to the C5 position of the imidazolidine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. youtube.com While less critical for this specific acyclic side chain, it can be valuable for determining the stereochemistry in more complex derivatives. mdpi.com

A complete structural elucidation of imidazolidine-2-one derivatives has been successfully accomplished using a combination of these 1D and 2D NMR experiments. mdpi.com

Dynamic NMR (DNMR) is a powerful technique for studying dynamic processes such as tautomerism and conformational changes that occur on the NMR timescale. mdpi.com Imidazolidine-2,4-diones can exist in different tautomeric forms, and DNMR can be used to determine the equilibrium between these forms and the energy barriers for their interconversion. mdpi.comnih.gov For instance, a study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone used dynamic NMR to determine a free-energy barrier of 81 ± 2 KJ mol⁻¹ for prototropic tautomerism. mdpi.comnih.gov While significant tautomerism is not expected for the core structure of this compound, this technique is highly relevant for substituted analogs. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. nih.gov For this compound (C₅H₈N₂O₂S), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its elemental composition with a high degree of confidence. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like imidazolidine-2,4-dione derivatives. mdpi.com It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. mdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile derivatives, and provides information on both the retention time and the mass spectrum of the compound.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For imidazolidine-2,4-dione derivatives, characteristic fragmentation pathways often involve the cleavage of the side chain and the rupture of the heterocyclic ring. mdpi.comresearchgate.net The mass spectrum of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione, for example, shows a clear fragmentation pattern that helps in its structural confirmation. mdpi.com

Analysis of Fragmentation Pathways for Structural Information

Mass spectrometry is a pivotal tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. While direct mass spectral data for this compound is not extensively published, a predictive analysis of its fragmentation pathways can be constructed based on the known fragmentation of imidazolidine-2,4-dione (hydantoin) derivatives and the presence of the sulfanylethyl side chain. nih.govresearchgate.netresearchgate.net

Upon electron impact ionization, the molecular ion ([M]⁺) of this compound would be formed. The subsequent fragmentation is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation event would likely involve the cleavage of the C-C bond alpha to the imidazolidine-2,4-dione ring, leading to the loss of the sulfanylethyl side chain. This would result in a stable radical cation of the core ring structure. Another significant fragmentation pathway would be the cleavage of the C-S bond within the side chain, generating a resonance-stabilized cation.

Further fragmentation of the imidazolidine-2,4-dione ring itself is anticipated, consistent with patterns observed for other hydantoin (B18101) derivatives. nih.govresearchgate.net This can include the loss of CO and HNCO moieties, leading to characteristic fragment ions that can be used to confirm the core structure. The presence of the sulfur atom also introduces the possibility of rearrangements and specific cleavages involving the sulfanyl (B85325) group.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | C₅H₈N₂O₂S⁺ | Molecular Ion |

| [M - CH₂CH₂SH]⁺ | C₃H₃N₂O₂⁺ | Cleavage of the C-C bond alpha to the ring |

| [M - SH]⁺ | C₅H₇N₂O₂S⁺ | Loss of the sulfanyl radical |

| [M - CO]⁺ | C₄H₈N₂OS⁺ | Loss of a carbonyl group from the ring |

| [M - HNCO]⁺ | C₄H₇NOS⁺ | Ring cleavage with loss of isocyanic acid |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. scitepress.org

Characteristic Absorption Bands of Carbonyl (C=O) and Amide (N-H) Functional Groups

The imidazolidine-2,4-dione ring contains two carbonyl groups and two amide N-H groups, which give rise to strong and characteristic absorption bands in the IR spectrum. researchgate.netnih.gov The C=O stretching vibrations are typically observed in the region of 1700-1800 cm⁻¹. Due to the cyclic nature and the presence of two carbonyl groups, these bands may appear as a doublet. researchgate.net

The N-H stretching vibrations of the amide groups are expected in the range of 3100-3300 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding in the solid state. researchgate.net N-H bending vibrations are also anticipated in the 1500-1600 cm⁻¹ region.

Identification of Sulfanyl (-SH) and C-S Stretching Vibrations

The presence of the sulfanylethyl side chain introduces additional characteristic vibrations. The S-H stretching vibration of the thiol group is typically weak and appears in the region of 2550-2600 cm⁻¹. scielo.org.za Its identification can sometimes be challenging due to its low intensity.

The C-S stretching vibration is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. This band is often of weak to medium intensity.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3100-3300 | 3100-3300 |

| C=O | Stretching | 1700-1800 (doublet) | 1700-1800 |

| N-H | Bending | 1500-1600 | 1500-1600 |

| C-N | Stretching | 1300-1400 | 1300-1400 |

| S-H | Stretching | 2550-2600 (weak) | 2550-2600 (weak) |

| C-S | Stretching | 600-800 | 600-800 |

Electronic Spectroscopy (UV-Visible) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. britannica.com The imidazolidine-2,4-dione ring itself does not possess extensive conjugation and is expected to exhibit weak absorption in the UV region, likely corresponding to n → π* transitions of the carbonyl groups. nist.gov

The introduction of the sulfur atom in the sulfanylethyl side chain can influence the electronic spectrum. Sulfur-containing compounds can exhibit charge-transfer transitions. acs.org It is anticipated that this compound will show absorption bands in the lower wavelength UV region (around 200-250 nm). The precise wavelength and intensity of these absorptions would be dependent on the solvent and the specific electronic environment.

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Conformation and Stereochemistry

X-ray analysis of similar 5-substituted hydantoins reveals that the five-membered imidazolidine-2,4-dione ring is generally planar or nearly planar. nih.gov The substituent at the C5 position can adopt various orientations relative to the ring. For this compound, the sulfanylethyl side chain would have rotational freedom around the C5-C bond.

The C5 atom is a stereocenter, meaning that this compound can exist as a pair of enantiomers (R and S forms). X-ray crystallography of a single crystal would unambiguously determine the absolute stereochemistry if the compound is resolved into its enantiomers, or confirm the presence of a racemic mixture in the crystal lattice.

Furthermore, the crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the N-H groups of the imidazolidine-2,4-dione ring and the carbonyl oxygen atoms, and potentially the sulfanyl group, forming extensive networks in the solid state. acs.orgtandfonline.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Lattices

The three-dimensional architecture of imidazolidine-2,4-dione compounds in the solid state is predominantly dictated by a network of intermolecular interactions. While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, a comprehensive analysis of closely related 5-substituted and 5,5-disubstituted hydantoin structures allows for a robust prediction of its crystalline packing and the governing non-covalent forces. The crystal lattice is primarily stabilized by strong N-H···O hydrogen bonds, supplemented by weaker C-H···O interactions and van der Waals forces.

Hydrogen Bonding: The Primary Supramolecular Synthon

The imidazolidine-2,4-dione core is rich in hydrogen bonding functionalities, featuring two acidic N-H groups (at positions N1 and N3) that act as hydrogen bond donors and two carbonyl oxygen atoms (at C2 and C4) that serve as effective hydrogen bond acceptors. researchgate.netunipd.it This arrangement facilitates the formation of highly predictable and stable supramolecular synthons. acs.org

The most prevalent motif observed in the crystal structures of numerous hydantoin derivatives is the centrosymmetric dimer, formed through a pair of N-H···O hydrogen bonds. scispace.comnih.gov This interaction typically involves the N3-H group of one molecule and the C2=O group of a neighboring, inversion-related molecule, resulting in a characteristic ring motif. researchgate.net In graph set notation, this common and stable arrangement is described as an R²₂(8) ring. researchgate.netresearchgate.net These dimeric units then serve as fundamental building blocks, which are further organized into more complex one-, two-, or three-dimensional networks.

Alternatively, instead of discrete dimers, hydantoin molecules can form infinite one-dimensional chains. researchgate.nettandfonline.com These chain motifs, often described by a C(4) graph set, are also propagated by N-H···O hydrogen bonds, linking molecules in a head-to-tail fashion. The specific synthon formed—whether a dimer or a chain—is influenced by the steric and electronic properties of the substituents at the C5 position. acs.orgtandfonline.com

In addition to the primary N-H···O interactions, weaker C-H···O hydrogen bonds often play a crucial role in consolidating the crystal packing. scispace.combohrium.com These interactions typically involve hydrogen atoms from the aliphatic substituents at C5 or the methylene group of the imidazolidine ring itself, which interact with carbonyl oxygen atoms not engaged in strong hydrogen bonding. These weaker bonds effectively link the primary dimeric or chain structures into more robust sheets or three-dimensional frameworks. nih.gov

The 5-(2-Sulfanylethyl) substituent introduces additional possibilities for weak interactions. The terminal sulfur atom, being a soft base, can potentially act as a weak hydrogen bond acceptor for N-H or C-H donors, forming N-H···S or C-H···S contacts, although such interactions are generally less favorable than those involving oxygen acceptors. nih.gov

The geometric parameters for typical hydrogen bonds found in the crystal lattices of related imidazolidine-2,4-dione derivatives are summarized in the tables below.

| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Motif Formed |

|---|---|---|---|---|---|

| N(3)-H | O=C(2) | 2.80 - 2.95 | 1.90 - 2.10 | 160 - 175 | R²₂(8) Dimer |

| N(1)-H | O=C(4) | 2.85 - 3.00 | 2.00 - 2.20 | 155 - 170 | C(4) Chain |

| N(1)-H | O=C(2) | 2.90 - 3.10 | 2.10 - 2.30 | 150 - 165 | Sheet/Network |

| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Interaction Role |

|---|---|---|---|---|---|

| C(5)-H | O=C(4) | 3.20 - 3.50 | 2.30 - 2.60 | 140 - 160 | Linking Dimers/Chains |

| C(alkyl)-H | O=C(2) | 3.30 - 3.60 | 2.40 - 2.70 | 130 - 150 | Stabilizing Packing |

π-Stacking Interactions

π-stacking is a non-covalent interaction that occurs between aromatic rings. This type of interaction is a significant factor in the crystal packing of hydantoin derivatives that feature aromatic substituents, such as phenyl or benzyl (B1604629) groups, at the N1, N3, or C5 positions. scispace.comrsc.org However, for this compound, which lacks any aromatic moieties, π-stacking interactions are not a feature of its crystal lattice. The crystal packing is entirely governed by the hydrogen bonding and van der Waals forces described previously.

Computational and Theoretical Investigations of Imidazolidine 2,4 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

A foundational step in understanding the chemical behavior of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione would involve a thorough analysis of its electronic structure and molecular geometry using quantum chemical methods.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the ground state properties of molecules of this size. By applying various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G**), researchers could obtain crucial insights into the molecule's electronic landscape.

Potential Research Focus:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP) to understand its charge distribution and potential for intermolecular interactions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions to predict reactivity and sites susceptible to electrophilic or nucleophilic attack.

A hypothetical data table summarizing potential DFT results is presented below.

| Property | Calculated Value (Hypothetical) |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

Ab Initio Methods for High-Level Electronic Structure Calculations

For more accurate electronic structure information, particularly for benchmarking DFT results, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.

Potential Research Focus:

Refined Geometrical Parameters: Obtaining highly accurate bond lengths and angles.

Accurate Energy Calculations: Providing benchmark electronic energies for conformational analysis and reaction barrier calculations.

Conformational Analysis and Potential Energy Surface Exploration

The presence of the flexible 2-sulfanylethyl side chain in this compound suggests the existence of multiple low-energy conformers. A comprehensive conformational analysis would be essential to identify the most stable structures and understand their relative populations.

Methodology:

Systematic or Stochastic Searches: Employing systematic rotation of dihedral angles or stochastic methods like molecular dynamics simulations to explore the conformational space.

Geometry Optimization and Energy Calculation: Optimizing the geometry of each identified conformer and calculating its relative energy using DFT or ab initio methods.

Potential Energy Surface (PES) Scanning: Mapping the energy as a function of key dihedral angles to identify energy minima and transition states between conformers.

The results of such an analysis could be summarized in a table listing the relative energies and key dihedral angles of the most stable conformers.

Prediction and Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

Computational methods can be invaluable in predicting and interpreting spectroscopic data. For this compound, this would involve:

NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach to calculate ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data (if available), can aid in structural elucidation and conformational assignment.

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra can help in identifying characteristic vibrational modes of the imidazolidine-2,4-dione ring and the sulfanylethyl side chain.

Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

A hypothetical table comparing predicted and (future) experimental spectroscopic data would be a valuable outcome of such studies.

| Spectroscopic Parameter | Predicted Value (Hypothetical) |

| ¹H NMR (δ, ppm) - Hα | X.XX |

| ¹³C NMR (δ, ppm) - C=O | XXX.X |

| IR Frequency (cm⁻¹) - C=O stretch | XXXX |

| UV-Vis λmax (nm) | XXX |

Mechanistic Studies of Chemical Reactions Using Computational Approaches

The sulfhydryl (-SH) group in the side chain of this compound is a reactive functional group, suggesting its potential involvement in various chemical transformations. Computational chemistry offers a powerful toolkit to investigate the mechanisms of these reactions.

Transition State Identification and Reaction Barrier Calculations

By modeling potential reaction pathways, for instance, the oxidation of the sulfhydryl group or its reaction with electrophiles, computational methods can identify the transition state structures.

Key Computational Outputs:

Transition State Geometries: Characterization of the high-energy structures that connect reactants and products.

Reaction Energy Barriers (Activation Energies): Calculation of the energy required to overcome the transition state, which is crucial for understanding reaction kinetics.

These computational explorations, once performed, would provide a wealth of information about the fundamental chemical and physical properties of this compound. Such data would not only be of academic interest but could also inform the design of new molecules with tailored properties for various applications. The absence of current data underscores a clear opportunity for the computational chemistry community to contribute to the understanding of this intriguing molecule.

Reaction Pathway Elucidation

The synthesis of 5-substituted imidazolidine-2,4-diones is often achieved through multicomponent reactions, with the Bucherer-Bergs reaction being a prominent example. wikipedia.orgencyclopedia.pub Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these reactions. tandfonline.com

DFT calculations at the B3LYP/6-311G level have been employed to scrutinize the reaction mechanism of the Bucherer-Bergs synthesis in various solvents. tandfonline.com These studies explore all plausible pathways, optimize the structures of intermediates, and identify the corresponding transition states. tandfonline.com By analyzing the energy profiles of the proposed routes, researchers can determine the most favorable reaction mechanism.

For instance, one proposed mechanism for the Bucherer-Bergs reaction involves the initial condensation of a carbonyl compound with ammonium (B1175870) carbonate to form an imine. This is followed by the addition of cyanide to yield an α-aminonitrile. Subsequent intramolecular cyclization and rearrangement steps lead to the final hydantoin (B18101) product. alfa-chemistry.com DFT studies help to calculate the activation energies for each step, providing a quantitative understanding of the reaction kinetics.

The stereochemistry of the Bucherer-Bergs reaction has also been a subject of computational investigation. The steric and electronic effects of the substituents on the starting carbonyl compound can influence the stereochemical outcome of the reaction, and computational models can help predict the favored diastereomer. cdnsciencepub.com

Table 1: Key Intermediates and Transition States in a Proposed Bucherer-Bergs Reaction Pathway

| Step | Intermediate/Transition State | Description |

| 1 | Carbonyl Condensation | Formation of an imine from the starting ketone or aldehyde. |

| 2 | Cyanide Addition | Nucleophilic attack of the cyanide ion on the imine to form an aminonitrile. |

| 3 | Intramolecular Cyclization | Ring closure to form a 5-imino-oxazolidin-2-one intermediate. |

| 4 | Rearrangement | Conversion of the intermediate to the final hydantoin product. |

Note: This table represents a generalized pathway; the exact intermediates and transition states can vary based on the specific reactants and reaction conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of imidazolidine-2,4-dione derivatives in various environments. These simulations provide insights into the conformational flexibility of the hydantoin ring and its substituents, as well as the interactions with surrounding solvent molecules.

MD simulations have been used to study the stability of imidazolidine-2,4-dione derivatives when bound to biological targets, such as enzymes. nih.govnih.gov By simulating the protein-ligand complex over time, researchers can assess the stability of the binding mode and identify key interactions that contribute to the binding affinity. For example, a study on imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) used MD simulations to understand the inhibitory mechanism at the molecular level. nih.gov

The effect of solvent on the conformation and properties of hydantoin derivatives can also be investigated using MD simulations. These simulations can reveal how water molecules or other solvents interact with the polar groups of the hydantoin ring, such as the carbonyl groups and N-H bonds. These interactions can influence the solubility and bioavailability of the compounds.

Furthermore, MD simulations can be used to explore the conformational landscape of flexible side chains attached to the C5 position of the hydantoin ring. For a compound like this compound, MD simulations could predict the preferred conformations of the sulfanylethyl group, which could be crucial for its interaction with a biological target.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the physicochemical properties and biological activities of compounds based on their molecular structures. nih.govacs.orgnih.gov For imidazolidine-2,4-dione derivatives, QSPR/QSAR studies have been conducted to predict a range of attributes.

These models typically use a set of molecular descriptors that encode topological, geometric, electronic, and thermodynamic properties of the molecules. acs.org These descriptors are then correlated with experimental data, such as lipophilicity (logP), solubility, or biological activity, using statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

A study on the antiproliferative activity of 3,5-disubstituted hydantoins utilized in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to estimate their drug-like properties. mdpi.com Another study developed 3D-QSAR models (CoMFA and CoMSIA) for a series of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, providing insights into the structural features relevant to their bioactivity. nih.gov

The lipophilicity of hydantoin derivatives, a crucial parameter for drug design, has been assessed using reversed-phase liquid chromatography and correlated with calculated logP values in QSPR studies. nih.gov These models can help in the rational design of new hydantoin derivatives with improved physicochemical properties.

Table 2: Examples of Descriptors Used in QSPR/QSAR Modeling of Hydantoin Derivatives

| Descriptor Type | Examples |

| Topological | Wiener index, Connectivity indices |

| Geometric | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Thermodynamic | Heat of formation, Solvation energy |

Molecular Docking and Ligand-Target Interactions (with non-human biological targets or enzymes in vitro, e.g., enzyme inhibition)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Numerous studies have reported the molecular docking of imidazolidine-2,4-dione derivatives into the active sites of various enzymes. ufmg.brnih.govmdpi.com

For instance, hydantoin derivatives have been investigated as inhibitors of enzymes like urease and α-glucosidase. ufmg.brnih.gov Molecular docking studies have shown that the hydantoin ring can act as a pharmacophoric group, forming key hydrogen bonding interactions with amino acid residues in the enzyme's active site. ufmg.br

In a study on benzalhydantoin derivatives as inhibitors of receptor tyrosine kinases, molecular docking was used to simulate the interaction with VEGFR-2. The results indicated that the hydantoin moiety could potentially bind competitively with ATP in the hinge region of the kinase domain. Similarly, docking studies of 3-benzyloxyhydantoin derivatives with ribonucleotide reductase have helped to explain their antiproliferative activity. nih.goveurekaselect.com

The binding interactions typically observed for imidazolidine-2,4-dione derivatives include:

Hydrogen bonds: The carbonyl groups and N-H protons of the hydantoin ring are excellent hydrogen bond donors and acceptors.

Hydrophobic interactions: The substituents at the C5 position and other parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: If the substituents are aromatic, they can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Summary of Molecular Docking Studies of Imidazolidine-2,4-dione Derivatives with Non-Human or In Vitro Enzyme Targets

| Enzyme Target | Type of Inhibition | Key Interactions Observed in Docking | Reference |

| Urease (Canavalia ensiformis) | Mixed and uncompetitive | Hydrogen bonding with active/allosteric site residues | ufmg.br |

| α-Glucosidase (Saccharomyces cerevisiae) | Non-competitive (inferred) | Hydrogen bonds and hydrophobic interactions | nih.gov |

| Ribonucleotide Reductase (Saccharomyces cerevisiae) | Not specified | Hydrogen bonding and hydrophobic interactions with the active site | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive (inferred) | Interactions with the catalytic P-loop | nih.gov |

Structure Function and Structure Property Relationships of Imidazolidine 2,4 Dione Derivatives

Influence of the Imidazolidine-2,4-dione Core on Overall Molecular Characteristics

The imidazolidine-2,4-dione ring, also known as hydantoin (B18101), is a five-membered heterocyclic structure that serves as a fundamental scaffold in a multitude of biologically active compounds. ceon.rs This core structure is a cyclic ureide, characterized by a high melting point and is an integral component in various agents with diverse biological activities, including anti-arrhythmic, anti-convulsive, and antitumor properties. ceon.rsresearchgate.net The biological significance of hydantoin derivatives often arises from the interaction between the hydantoin ring itself and the various substituent groups attached to it. ceon.rs

The imidazolidine-2,4-dione core imparts a degree of rigidity to the molecule, which is crucial for specific binding interactions with biological targets. The presence of two carbonyl groups and two nitrogen atoms within the ring allows for the formation of multiple hydrogen bonds, acting as both hydrogen bond donors and acceptors. This capability is fundamental to its ability to interact with the active sites of enzymes and receptors. The planar nature of the carbonyl groups and the potential for delocalization of electrons within the ureide moiety contribute to the electronic character and reactivity of the molecule. The core structure's physicochemical properties, such as polarity and solubility, can be significantly modulated by the nature of the substituents at the C5 and N1/N3 positions.

Role of the C5-Sulfanylalkyl Substituent in Modulating Molecular Recognition and Interaction Profiles

The substituent at the C5 position of the imidazolidine-2,4-dione ring plays a pivotal role in defining the molecule's specificity and interaction with biological targets. In the case of 5-(2-Sulfanylethyl)imidazolidine-2,4-dione, the C5 position is occupied by a 2-sulfanylethyl group. This substituent introduces several key features that can modulate molecular recognition.

The alkyl chain provides a degree of conformational flexibility, allowing the terminal sulfanyl (B85325) (thiol) group to orient itself optimally for interaction with a target. The thiol group is a potent nucleophile and can participate in various non-covalent interactions, including hydrogen bonding (as a donor or acceptor) and dipole-dipole interactions. More significantly, the thiol group can form covalent bonds with specific amino acid residues, such as cysteine, within protein active sites through disulfide bridge formation. This covalent interaction can lead to irreversible inhibition of enzyme activity. The sulfur atom can also coordinate with metal ions present in the active sites of metalloenzymes, further enhancing binding affinity and specificity. The length and nature of the alkyl linker (in this case, an ethyl group) are also critical, as they determine the spatial positioning of the reactive thiol group relative to the core hydantoin scaffold, thereby influencing which target molecules it can effectively interact with.

Impact of N-Substituents on Conformational Preferences and Electronic Properties

While this compound itself is unsubstituted at the N1 and N3 positions, the introduction of substituents at these positions in related derivatives has been shown to significantly impact their conformational preferences and electronic properties. N-alkylation of the imidazolidine-2-thione ring, a related structure, leads to an up-field shift of the carbon atoms of the thione and methine groups in 13C NMR spectra, an effect attributed to the inductive effects of these alkyl groups. mdpi.com

Correlation between Structural Features and Diverse Bio-Relevant Activities (non-clinical, mechanistic, or in vitro studies only)

The diverse biological activities of imidazolidine-2,4-dione derivatives are a direct consequence of their structural features. The combination of the core scaffold and its various substituents allows for a wide range of interactions with biological macromolecules.

Imidazolidine-2,4-dione derivatives have been identified as inhibitors of various enzymes in in vitro studies. For instance, a series of these compounds were discovered to inhibit protein tyrosine phosphatase-1B (PTP1B), a key target in the study of type 2 diabetes and obesity. nih.gov The imidazolidine-2,4-dione core served as a scaffold for the design of selective PTP1B inhibitors. nih.gov The interaction of these inhibitors with the enzyme's active site is a testament to the importance of the core structure and its substituents in directing molecular recognition.

Similarly, indole-thiazolidine-2,4-dione derivatives, which share a related dione (B5365651) heterocyclic core, have been investigated as tyrosinase inhibitors. nih.gov Kinetic studies revealed that these compounds can act as mixed-type inhibitors, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding capability highlights the versatility of the dione scaffold in interacting with different states of an enzyme.

The table below summarizes some enzyme inhibition data for imidazolidine-2,4-dione derivatives from in vitro studies.

| Derivative Class | Target Enzyme | Inhibition Type | Reference |

| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase-1B (PTP1B) | Selective Inhibition | nih.gov |

| Indole-thiazolidine-2,4-dione derivatives | Tyrosinase | Mixed-type | nih.gov |

A variety of imidazolidine-2,4-dione derivatives have demonstrated antimicrobial activity against a range of pathogenic microorganisms in in vitro settings. ceon.rsresearchgate.net A study involving a series of twenty-two different imidazolidine-2,4-dione derivatives showed moderate antibacterial and weak antifungal activity against 15 strains of bacteria and 4 strains of yeast. ceon.rsresearchgate.net The antimicrobial activities were found to be dependent on the structure and concentration of the tested compounds, as well as the type of microorganism. ceon.rsresearchgate.net

Fused bicyclic hydantoin derivatives were found to exhibit the highest inhibitory activity. ceon.rsresearchgate.net The structure-activity relationship suggests that the nature of the substituents on the imidazolidine-2,4-dione core is a critical determinant of antimicrobial potency and spectrum. For example, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The following table presents a summary of the antimicrobial activity of some imidazolidine-2,4-dione derivatives from a representative in vitro study.

| Derivative Type | Test Organisms | Activity Level | Reference |

| Alkyl, alkenyl, or aryl 5,5-disubstituted hydantoins | 15 bacterial strains, 4 yeast strains | Moderate antibacterial, weak antifungal | ceon.rsresearchgate.net |

| Fused bicyclic hydantoins | 15 bacterial strains, 4 yeast strains | Highest inhibitory activity among tested derivatives | ceon.rsresearchgate.net |

| Imidazolidineiminothione derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant activity | nih.gov |

In addition to enzyme inhibition, imidazolidine-2,4-dione derivatives have been shown to interact with other important biomolecules in model systems. For example, a series of these derivatives were designed and synthesized to test their inhibitory activities against the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy research. nih.gov These studies demonstrate the potential of the imidazolidine-2,4-dione scaffold to serve as a basis for the development of molecules that can modulate protein-protein interactions. The ability of these compounds to bind to proteins like Bcl-2 underscores the importance of the three-dimensional arrangement of functional groups around the central core for achieving specific molecular recognition.

Emerging Research Directions and Future Perspectives in Imidazolidine 2,4 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Imidazolidine-2,4-dione Derivatives

The synthesis of imidazolidine-2,4-dione derivatives is undergoing a significant transformation, driven by the need for efficiency, safety, and environmental responsibility. Traditional methods are being reimagined and novel techniques are being introduced to streamline the creation of these valuable compounds.

One-pot synthesis has emerged as a particularly effective strategy. These procedures combine multiple reaction steps into a single operation, which avoids the lengthy separation and purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.netmedcraveonline.com For instance, a novel one-pot approach allows for the preparation of various substituted hydantoins from α-amino methyl ester hydrochlorides and carbamates, circumventing the use of hazardous reagents like isocyanates. researchgate.net Another efficient one-pot method utilizes ketones or aldehydes in a gallium(III) triflate-catalyzed procedure, which is compatible with a range of solvents and substrates. nih.gov